molecular formula C7H5BrN2O B3290029 3-Amino-5-bromo-4-hydroxybenzonitrile CAS No. 862730-24-3

3-Amino-5-bromo-4-hydroxybenzonitrile

Cat. No.: B3290029
CAS No.: 862730-24-3
M. Wt: 213.03 g/mol
InChI Key: OTNKXCBVDFTVLU-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-4-hydroxybenzonitrile is an organic compound with the molecular formula C7H4BrN2O It is a derivative of benzonitrile, characterized by the presence of amino, bromo, and hydroxy functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-4-hydroxybenzonitrile typically involves multi-step organic reactions. One common method is the bromination of 4-hydroxybenzonitrile, followed by the introduction of the amino group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as acetonitrile or dichloromethane. The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine source under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-4-hydroxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromo group can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst

    Substitution: Nucleophiles like thiols, amines, alkoxides; solvents like acetonitrile, dichloromethane

Major Products Formed

    Oxidation: Formation of 3-Amino-5-bromo-4-hydroxybenzaldehyde

    Reduction: Formation of 3-Amino-5-bromo-4-hydroxybenzylamine

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Amino-5-bromo-4-hydroxybenzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of dyes, pigments, and advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-4-hydroxybenzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of functional groups like amino, bromo, and hydroxy allows for interactions with various biological macromolecules, influencing pathways involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-hydroxybenzonitrile: Lacks the bromo group, which may affect its reactivity and biological activity.

    3-Bromo-4-hydroxybenzonitrile: Lacks the amino group, which may influence its chemical properties and applications.

    4-Hydroxybenzonitrile: Lacks both the amino and bromo groups, making it less versatile in certain synthetic and biological contexts.

Uniqueness

3-Amino-5-bromo-4-hydroxybenzonitrile is unique due to the combination of functional groups on the benzene ring, which provides a versatile platform for further chemical modifications and applications. The presence of the bromo group allows for easy substitution reactions, while the amino and hydroxy groups offer opportunities for hydrogen bonding and other interactions in biological systems.

Properties

IUPAC Name

3-amino-5-bromo-4-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-5-1-4(3-9)2-6(10)7(5)11/h1-2,11H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNKXCBVDFTVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a 22-l, 3-neck round-bottom flask fitted with a stirring paddle, a Claisen adapter fitted with a thermocouple and a condenser blanketed with nitrogen, and an addition funnel capped with a septum was added a mixture of 3-bromo-4-hydroxy-5-nitrobenzonitrile (96.9 g, Step A) in methanol (14 l). To this mixture was added iron (III) chloride (9.3 g) and activated charcoal (38 g, Darco 6-60, 100-mesh powder). The mixture was heated to reflux (65° C.) and stirred for 15 min at this temperature. Hydrazine (80 ml) was added to the refluxing mixture dropwise via addition funnel. Once the addition was complete, the mixture was stirred at reflux for 2 h. The mixture was then allowed to cool, filtered through Celite, washing with methanol, and concentrated to a red oil. A mixture of 300 ml of acetic acid and 700 ml of methanol was added and the mixture was concentrated again and then co-concentrated twice with 800 ml of toluene. The residue was purified by flash chromatography on an Isco Companion XL, 1.5 kg column, eluting with 3 column volumes of 30% ethyl acetate in hexanes, followed by a linear gradient of ethyl acetate in hexanes from 30 to 60% over 6 column volumes, followed by 2 column volumes of 60% ethyl acetate in hexanes to provide 40 g (55%) of the title compound. Mass spectrum (ESI) 214.9 (M+1).
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Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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